Acid Red 249
Description
Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate (CAS 6826-53-5), commonly known as Acid Red 172, is a synthetic azo dye with the molecular formula C₃₀H₂₂ClN₃Na₂O₁₀S₃ and a molecular weight of 762.14 g/mol. It features a naphthalene disulphonate backbone functionalized with a chloro-phenoxy azo group and a p-tolylsulphonylamino substituent. This compound is synthesized via diazotization of 2-(benzyloxy)-5-chlorobenzenamine followed by coupling with 8-(4-methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid .
Properties
IUPAC Name |
disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22ClN3O10S3.2Na/c1-17-7-10-21(11-8-17)44(35,36)33-24-16-22(45(37,38)39)13-18-14-26(46(40,41)42)28(29(34)27(18)24)32-31-23-15-19(30)9-12-25(23)43-20-5-3-2-4-6-20;;/h2-16,33-34H,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBZPHDFHYZHNG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN3Na2O10S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889431 | |
| Record name | C.I. Acid Red 249 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6416-66-6 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3-(2-(5-chloro-2-phenoxyphenyl)diazenyl)-4-hydroxy-5-(((4-methylphenyl)sulfonyl)amino)-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Red 249 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate, commonly referred to as Acid Red 249 or Tracid Brilliant Red B, is an azo dye with significant applications in textile dyeing and printing. Its complex structure contributes to its biological activity, making it a subject of interest in various research studies.
- Molecular Formula : C29H20ClN3Na2O10S3
- CAS Number : 6416-66-6
- EINECS Number : 229-129-2
- Molecular Weight : 674.11 g/mol
Biological Activity
The biological activity of Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate has been explored in various studies, particularly focusing on its potential as a histological dye and its effects on cellular processes.
Antimicrobial Properties
Research indicates that azo dyes can exhibit antimicrobial properties. For instance, studies have shown that certain azo compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in medical textiles and coatings. The specific antimicrobial efficacy of this compound has not been extensively documented but aligns with the general behavior of similar azo compounds .
Cytotoxicity and Genotoxicity
Several studies have investigated the cytotoxic effects of azo dyes on mammalian cells. The presence of chlorine and sulfonyl groups in this compound may influence its interactions with cellular components. Research has indicated that some azo dyes can induce oxidative stress and DNA damage in cultured cells, leading to concerns regarding their safety for human exposure .
Case Studies
- Inhibition of Cell Proliferation : A study examining the effects of various azo dyes on cancer cell lines found that certain structural modifications could enhance or reduce cytotoxicity. Although specific data on this compound is limited, its structural similarities to other tested dyes suggest it may possess comparable effects .
- Histological Applications : As a histological dye, this compound has been utilized for staining tissues in pathological examinations. Its ability to bind to proteins and nucleic acids allows for effective visualization under microscopy, aiding in the diagnosis of diseases .
Data Table: Comparison of Biological Activities of Azo Dyes
| Azo Dye Name | Antimicrobial Activity | Cytotoxicity | Histological Use |
|---|---|---|---|
| Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy... | Moderate | Potentially cytotoxic | Yes |
| Other Similar Azo Dyes | Varies | Varies | Yes |
Scientific Research Applications
Textile Dyeing
Tracid Brilliant Red B is predominantly used for dyeing and printing on various fabrics such as wool, silk, and polyamide fibers. Its excellent lightfastness and washfastness properties make it suitable for high-quality textile applications. The dye's performance can be summarized in the following table:
| Property | ISO Standard | AATCC Standard |
|---|---|---|
| Light Fastness | 4-5 | 5 |
| Soaping Fastness | 4-5 | 4-5 |
| Perspiration Fastness | 4-5 | 4 |
| Oxygen Bleaching | 5 | 4 |
| Fastness to Seawater | 4-5 | 4 |
These properties indicate that Tracid Brilliant Red B maintains its color integrity under various conditions, making it a preferred choice for textile manufacturers seeking durability in their products .
Dyeing of Other Materials
Apart from textiles, this compound is also used in the dyeing of films and plastics. Its solubility in water allows for easy application in various industrial processes where liquid dyeing methods are employed .
Biological Applications
Recent studies have explored the potential of azo dyes like Tracid Brilliant Red B in biological research. The compound has been investigated for its ability to act as a pH indicator due to its color changes under different pH levels. This property can be utilized in biochemical assays and environmental monitoring .
Environmental Studies
The environmental impact of azo dyes has been a significant area of research, focusing on their biodegradability and toxicity. Tracid Brilliant Red B has been studied for its degradation products and their effects on aquatic ecosystems, contributing valuable data for regulatory assessments .
Case Study 1: Textile Industry Application
In a study conducted by textile researchers, Tracid Brilliant Red B was evaluated for its performance on wool fabrics. The results indicated that the dye provided excellent color depth and fastness properties compared to other dyes tested under similar conditions. The researchers concluded that the dye's unique chemical structure contributed to its superior performance .
Case Study 2: Environmental Impact Assessment
An environmental assessment study focused on the degradation of Tracid Brilliant Red B in wastewater treatment plants found that while the dye is resistant to biodegradation, certain microbial strains were capable of breaking it down effectively. This finding suggests potential pathways for bioremediation efforts targeting azo dye contamination .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Functional Group Variations
Table 1: Molecular and Functional Group Comparison
Table 2: Application and Performance Comparison
Research Findings on Key Differences
Thermal Stability: The target compound’s p-tolylsulphonylamino group contributes to higher thermal stability (~300°C) compared to analogues with nitro groups (e.g., 70210-24-1 degrades at ~220°C) .
Solubility: All compounds exhibit water solubility due to sulfonate groups, but the target compound’s chloro-phenoxy moiety improves compatibility with hydrophobic substrates .
Environmental Impact : Triazine-containing derivatives (e.g., 16893-49-5) show higher biodegradability challenges, whereas the target compound’s stability may raise concerns about persistence .
Color Properties : Methoxy-substituted analogues (6505-96-0) absorb at longer wavelengths (λₘₐₐ ~520 nm) compared to the target compound (λₘₐₐ ~490 nm) .
Q & A
Q. What are the optimal reaction conditions for synthesizing this azo compound?
The synthesis involves diazotization and coupling reactions. Diazotization of aromatic amines (e.g., 5-chloro-2-phenoxyaniline) requires sodium nitrite and hydrochloric acid at 0–5°C, followed by coupling with naphthalene derivatives under alkaline conditions (pH 8–10). Temperature control (±2°C) and stoichiometric precision (1:1.05 amine-to-nitrite ratio) are critical to minimize byproducts like triazenes .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (diazotization) | >90% purity |
| pH (coupling) | 8–10 | Maximizes azo bond formation |
| Reaction time | 2–4 hours | Reduces hydrolysis risk |
Q. Which spectroscopic methods are most effective for characterizing this compound?
UV-Vis spectroscopy (λ_max 450–550 nm) confirms the azo chromophore. FT-IR identifies sulfonate (1180–1200 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups. NMR (¹H/¹³C) resolves aromatic proton environments and confirms substituent positions . For sulfonate quantification, ion chromatography paired with conductivity detection is recommended .
Q. How does pH influence the compound’s stability in aqueous solutions?
Stability is pH-dependent due to sulfonate and hydroxyl groups. At pH 3–7, the compound remains stable for >48 hours. Above pH 9, hydroxyl deprotonation increases solubility but accelerates azo bond degradation (t₁/₂ <12 hours). Use buffered solutions (e.g., phosphate buffer, pH 6.5) for long-term storage .
Advanced Research Questions
Q. What computational approaches predict electronic transitions in this azo compound?
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set models the π→π* and n→π* transitions of the azo group. Solvent effects (e.g., water) are incorporated via Polarizable Continuum Model (PCM). Results correlate with experimental UV-Vis data (R² >0.95) .
| Method | Application | Outcome |
|---|---|---|
| TD-DFT | Excited-state energy calculation | Predicts λ_max within ±10 nm |
| Molecular Dynamics | Solvation effects | Validates stability in H₂O |
Q. How can conflicting solubility data in polar solvents be resolved?
Discrepancies arise from counterion interactions (Na⁺ vs. H⁺) and hydration entropy. Use potentiometric titration to measure solubility as a function of ionic strength. For polar aprotic solvents (e.g., DMSO), dielectric constant adjustments (ε = 46.7) improve consistency. Cross-validate with Hansen Solubility Parameters (HSPs) .
Q. What strategies mitigate azo bond reduction in biological assays?
Azo bonds are prone to enzymatic reduction (e.g., azoreductases). Strategies include:
Q. How should researchers address contradictory photodegradation rates reported in literature?
Contradictions stem from light source variability (UV-A vs. UV-C) and matrix effects (pure compound vs. mixtures). Standardize testing via ISO 11348-1:
- Use a solar simulator (AM1.5G spectrum) for environmental relevance.
- Quantify degradation products via LC-MS/MS to identify competing pathways (e.g., hydroxylation vs. bond cleavage) .
Methodological Guidance for Data Contradictions
Designing experiments to resolve conflicting catalytic activity data:
- Controlled variables : Fix temperature, solvent, and catalyst loading while varying substituents (e.g., -Cl vs. -SO₃⁻).
- Statistical validation : Apply ANOVA to isolate significant factors.
- In situ monitoring : Use stopped-flow spectroscopy to track intermediate formation .
Analyzing discrepancies in toxicity profiles across cell lines:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
